N,N-DIETHYLAMMONIUM TRIFLUOROMETHANESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) is a chemical compound with the molecular formula C4H11N.CHF3O3S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
N-ethylethanamine;trifluoromethanesulfonic acid, also known as Trifluoromethanesulphonic acid, compound with diethylamine (1:1), primarily targets aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, serving as the substrates for the compound’s catalytic activity .
Mode of Action
The compound acts as a superior catalyst for acylation . It facilitates the C- and/or O-acylation reactions of various substrates under mild and neat or forced conditions . The compound’s strong acidity and water-absorbing property allow it to catalyze electrophilic aromatic nitration in almost quantitative yields .
Biochemical Pathways
The compound’s catalytic activity affects the Friedel–Crafts acylation and Fries rearrangement of aromatic compounds . These are efficient methods that result in satisfactory product yields . The compound broadens the use of various substrates in these reactions .
Result of Action
The compound’s action results in the formation of aryl ketones via C-acylation of the aromatic ring , as well as the formation of phenyl esters via O-acylation . These reactions can occur under mild and neat or forced conditions, broadening the use of various substrates .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of water. Its strong acidity and water-absorbing property allow the transformation it catalyzes to reach completion in a short time at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) typically involves the reaction of trifluoromethanesulfonic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in industrial processes as a catalyst or intermediate in the production of other chemicals.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) include:
- Trifluoromethanesulphonic acid, compound with triethylamine (1:1)
- 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
- Tetrapropylammonium trifluoromethanesulphonate
Uniqueness
Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) is unique due to its specific combination of trifluoromethanesulfonic acid and N-ethylethanamine, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications in different fields .
Properties
CAS No. |
60933-18-8 |
---|---|
Molecular Formula |
C5H12F3NO3S |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
diethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C4H11N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h5H,3-4H2,1-2H3;(H,5,6,7) |
InChI Key |
BGIBIBGZOYSFSC-UHFFFAOYSA-N |
SMILES |
CCNCC.C(F)(F)(F)S(=O)(=O)O |
Canonical SMILES |
CC[NH2+]CC.C(F)(F)(F)S(=O)(=O)[O-] |
60933-18-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.